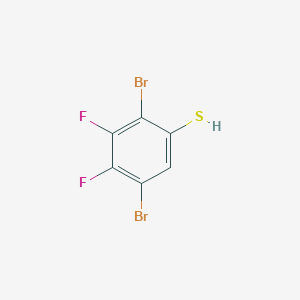

2,5-Dibromo-3,4-difluorothiophenol

Description

Contextualization within the Landscape of Halogenated Organosulfur Compounds

Halogenated organosulfur compounds represent a broad and versatile class of molecules that are integral to numerous areas of chemical science. nih.govossila.com Organosulfur compounds, in general, are known for their diverse applications, from pharmaceuticals to materials science. nih.gov The introduction of halogens into these molecules can dramatically alter their physical, chemical, and biological properties. This modulation of properties is a cornerstone of modern chemical design, allowing for the fine-tuning of molecules for specific functions.

The thiophene (B33073) ring, a sulfur-containing aromatic heterocycle, is a common core in many of these compounds. ossila.com Its derivatives are readily synthesized and can undergo various chemical transformations. The substitution of hydrogen atoms with halogens on the thiophene or related phenyl rings can influence factors such as electronic properties, reactivity, and intermolecular interactions.

Significance of Fluorine and Bromine Co-substitution in Thiophenol Architectures

The presence of both fluorine and bromine atoms on a thiophenol ring is of particular scientific interest. Fluorine, being the most electronegative element, can significantly lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the molecule. This has profound implications for the compound's electronic behavior and can enhance properties like charge mobility in organic electronic materials. ossila.com The introduction of fluorine can also promote a more planar structure in the solid state through non-covalent interactions between fluorine and sulfur atoms, which is beneficial for charge transport. ossila.com

Bromine atoms, on the other hand, are larger and more polarizable than fluorine. They serve as versatile synthetic handles, readily participating in cross-coupling reactions such as Suzuki and Stille reactions. chemicalbook.com This allows for the straightforward extension of the molecular framework, enabling the synthesis of more complex and functionalized derivatives. The combination of these two halogens, therefore, offers a powerful strategy for creating novel materials with tailored electronic properties and the potential for further chemical modification.

Academic Rationale for Investigating 2,5-Dibromo-3,4-difluorothiophenol

The academic rationale for the investigation of this compound stems from its potential as a building block in several advanced applications. The unique substitution pattern of this molecule makes it a promising precursor for the synthesis of novel organic semiconductors, which are the active components in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

The thiol (-SH) group provides a reactive site for various chemical transformations, including the formation of thioethers and disulfides, or for anchoring the molecule to metal surfaces. This versatility, combined with the electronic tuning provided by the fluorine atoms and the synthetic utility of the bromine atoms, makes this compound a target of interest for the development of new functional materials.

Overview of Research Trajectories and Methodological Approaches

Given the limited direct research on this compound, research trajectories are likely to be exploratory. A primary focus would be the development of a reliable synthetic route to the compound. A potential starting material for such a synthesis is the related compound, 2,5-Dibromo-3,4-difluorothiophene (B1646891) (CAS No: 347838-15-7). nih.govsigmaaldrich.com General methods for the synthesis of thiophenols from aryl halides, often involving a metal-catalyzed coupling reaction with a sulfur source, could be adapted for this purpose. chemicalbook.com

Once synthesized, the research would likely proceed to the characterization of its fundamental properties. This would involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm its structure, and techniques like cyclic voltammetry to probe its electronic properties.

Subsequent research would likely explore its reactivity, particularly focusing on the selective functionalization of the thiol group and the bromine atoms. This could lead to the creation of a library of new derivatives with diverse structures and properties. The investigation of these new compounds in applications such as organic electronics would then be a logical next step. For instance, related fluorinated thiophenol derivatives have been used to prepare materials with high cytotoxic activity and to modify polymer membranes for improved gas permeability. fishersci.com

Compound Data

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromo-3,4-difluorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2F2S/c7-2-1-3(11)4(8)6(10)5(2)9/h1,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTEDUQVHDQWJTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)F)Br)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2F2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,5 Dibromo 3,4 Difluorothiophenol and Its Precursors

Strategic Disconnection and Retrosynthetic Analysis

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For 2,5-Dibromo-3,4-difluorothiophenol, the most logical primary disconnection is the carbon-sulfur (C-S) bond of the thiol group. This disconnection simplifies the target molecule to a 2,5-dibromo-3,4-difluorophenyl synthon, which corresponds to the reagent 1,4-dibromo-2,3-difluorobenzene (B138201).

This key intermediate, 1,4-dibromo-2,3-difluorobenzene , is a commercially available specialty chemical, making it the most practical starting point for the synthesis. acs.orgresearchgate.netstackexchange.comchemistrysteps.com The synthesis of this precursor itself is non-trivial and likely involves the halogenation and dehydrohalogenation of fluorinated cyclic precursors. nih.gov

A further theoretical disconnection of 1,4-dibromo-2,3-difluorobenzene would involve the two C-Br bonds, leading back to 1,2-difluorobenzene (B135520) . This suggests a forward synthesis pathway beginning with the regioselective bromination of 1,2-difluorobenzene to install the bromine atoms at the C4 and C5 positions, followed by the selective introduction of the thiol group at the C1 position of the resulting 1,4-dibromo-2,3-difluorobenzene.

Multi-step Synthetic Protocols

Based on the retrosynthetic analysis, a forward synthesis can be proposed. The primary challenge lies in achieving the correct regiochemistry at each step.

The synthesis of the key precursor, 1,4-dibromo-2,3-difluorobenzene, is the first critical phase. This can be approached by either brominating a difluorinated precursor or fluorinating a dibrominated one.

Direct bromination of a thiophenol is generally not a viable route to produce nuclear-brominated thiophenols. The thiol group is readily oxidized by halogens like bromine to form a diphenyl disulfide, preventing direct substitution on the aromatic ring. google.comgoogle.com Therefore, any bromination steps must precede the introduction of the thiol group.

A plausible, albeit challenging, laboratory synthesis of the precursor could start from 1,2-difluorobenzene. The fluorine atoms are deactivating but ortho, para-directing substituents. libretexts.org Electrophilic bromination would be directed to the positions para to each fluorine atom (C4 and C5). Achieving the specific 1,4-dibromo isomer from this starting material is difficult due to these directing effects. For this reason, industrial production relies on more complex, specific routes, and utilizing the commercially available 1,4-dibromo-2,3-difluorobenzene is the most efficient strategy.

An alternative strategy would involve introducing the fluorine atoms onto a pre-existing dibrominated aromatic ring. Methods like the Balz-Schiemann reaction (from a corresponding diamine) or nucleophilic aromatic substitution (SNAr) could be considered.

However, SNAr reactions are most effective when the aromatic ring is activated by strong electron-withdrawing groups, and the rate-determining step is typically the initial nucleophilic attack. princeton.eduyoutube.com While fluoride (B91410) can be a leaving group in SNAr, its high electronegativity also serves to activate the ring toward nucleophilic attack, making it a better leaving group than other halogens in many SNAr contexts. acs.orgyoutube.com Attempting to displace other groups with fluoride on a simple dibromobenzene core is generally less practical than starting with a fluorinated precursor. Therefore, the most logical and efficient pathway begins with an appropriately fluorinated starting material.

With the key precursor, 1,4-dibromo-2,3-difluorobenzene, in hand, the next crucial step is the selective introduction of a single thiol group. This requires a regioselective reaction that targets only one of the two bromine atoms.

The most effective and controlled method for this transformation is through an organolithium intermediate. The process involves a lithium-halogen exchange, followed by quenching with an electrophilic sulfur source.

Selective Monolithiation: The precursor, 1,4-dibromo-2,3-difluorobenzene, is treated with one equivalent of an alkyllithium reagent, such as n-butyllithium (n-BuLi), at very low temperatures (typically -78 °C). This initiates a rapid lithium-halogen exchange, preferentially replacing one bromine atom with a lithium atom. harvard.edu Achieving high selectivity for monolithiation over dilithiation is critical and can be controlled by stoichiometry, solvent, and temperature. acs.orgnih.govresearchgate.net The fluorine atoms can exert a directing effect on lithiation, potentially influencing which bromine is exchanged. acs.orgresearchgate.net

Reaction with Elemental Sulfur: The resulting aryllithium intermediate is then treated with an electrophilic sulfur source. Elemental sulfur (S₈) is commonly used for this purpose. stackexchange.com The aryllithium attacks the sulfur ring, forming a lithium thiolate.

Reductive Workup: The initial reaction with sulfur can sometimes lead to the formation of disulfide or polysulfide species. A final reductive workup step, for example with a mild acid or a reducing agent like sodium borohydride, cleaves these S-S bonds to yield the desired free thiol, this compound. chemistrysteps.comyoutube.com

Alternative methods, such as direct nucleophilic substitution with reagents like sodium hydrosulfide (B80085) (NaSH) or thiourea, are less suitable for this specific transformation. libretexts.org These methods lack the selectivity required for a di-halogenated substrate and would likely result in a mixture of mono-substituted, di-substituted, and unreacted starting material.

Successful synthesis hinges on the careful optimization of reaction conditions for the key thiol introduction step.

Table 1: Key Parameters for the Synthesis of this compound via Lithiation

| Parameter | Condition/Reagent | Rationale and Optimization Considerations |

|---|---|---|

| Starting Material | 1,4-Dibromo-2,3-difluorobenzene | High purity is essential to avoid side reactions. |

| Lithiation Reagent | n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) | Use of exactly one molar equivalent is crucial for selective monolithiation. Slow, dropwise addition is required. |

| Temperature | -78 °C to -100 °C | Strict temperature control is critical to prevent side reactions, such as elimination to form benzyne (B1209423) intermediates or competing metal-hydrogen exchange. youtube.com Lithium-halogen exchange is extremely fast even at these low temperatures. harvard.edu |

| Solvent | Anhydrous ethereal solvents (e.g., THF, Diethyl ether) | Solvents must be completely dry as organolithium reagents are highly reactive with water. Coordinating solvents like THF can stabilize the organolithium intermediate and influence selectivity. princeton.eduresearchgate.net |

| Sulfur Source | Elemental Sulfur (S₈) | Sulfur powder should be added carefully to the aryllithium solution at low temperature. |

| Workup | Aqueous acid (e.g., dilute HCl) or mild reducing agent (e.g., NaBH₄) | Quenches any remaining organolithium reagent and reduces any disulfide/polysulfide byproducts to the final thiol. |

The selectivity of the initial monolithiation step is the most challenging aspect of the synthesis. Research on the selective lithiation of dibromoarenes has shown that solvent choice and concentration can significantly influence which halogen is exchanged. princeton.eduresearchgate.net For 1,4-dibromo-2,3-difluorobenzene, the electronic effects of the fluorine atoms will also play a key role in determining the site of the lithium-halogen exchange.

Table of Compounds

Regioselective Halogenation Strategies

Development of Convergent and Divergent Synthetic Routes

A convergent synthesis would involve the separate synthesis of key fragments of the molecule, which are then combined in the final stages. For this compound, a plausible convergent route would involve the synthesis of a difluorothiophene core, followed by simultaneous or sequential introduction of the bromo and thiol functionalities. A key precursor in this approach is 2,5-dibromo-3,4-difluorothiophene (B1646891). The synthesis of this precursor has been documented and typically starts from a suitable thiophene (B33073) derivative. For instance, the nitration of 2,5-dibromothiophene (B18171) can yield 2,5-dibromo-3,4-dinitrothiophene (B14878), which can then potentially be converted to the difluoro analogue, although this transformation is complex. A more direct, albeit less documented, approach would be the direct fluorination of a suitable thiophene precursor, followed by bromination. Once 2,5-dibromo-3,4-difluorothiophene is obtained, the introduction of the thiol group could be achieved through a nucleophilic substitution reaction, potentially involving a protected thiol equivalent to avoid side reactions.

Table 1: Proposed Convergent Synthesis of this compound

| Step | Reactants | Reagents and Conditions | Product |

| 1 | Thiophene | N-Bromosuccinimide (NBS), DMF | 2,5-Dibromothiophene |

| 2 | 2,5-Dibromothiophene | Concentrated Nitric Acid, Sulfuric Acid | 2,5-Dibromo-3,4-dinitrothiophene |

| 3 | 2,5-Dibromo-3,4-dinitrothiophene | Fluorinating agent (e.g., Selectfluor) | 2,5-Dibromo-3,4-difluorothiophene |

| 4 | 2,5-Dibromo-3,4-difluorothiophene | 1. n-BuLi, -78°C; 2. Sulfur; 3. H+ workup | This compound |

A divergent synthesis , on the other hand, would commence with a common intermediate that is then elaborated into a variety of related structures, including the target molecule. In this context, 3,4-difluorothiophene (B98738) could serve as a key intermediate. From this central precursor, a variety of functional groups could be introduced at the 2- and 5-positions. For the synthesis of this compound, this would involve the sequential introduction of the two bromine atoms and the thiol group. The order of these introductions would be critical to the success of the synthesis, as the electronic nature of the substituents can influence the regioselectivity of subsequent reactions. For example, the introduction of the thiol group first might complicate the subsequent bromination steps due to the reactivity of the thiol group itself. Therefore, a more likely divergent route would involve the bromination of 3,4-difluorothiophene to yield 2,5-dibromo-3,4-difluorothiophene, from which the thiol group is introduced in the final step.

Table 2: Proposed Divergent Synthesis from 3,4-Difluorothiophene

| Step | Reactant | Reagents and Conditions | Product |

| 1 | 3,4-Difluorothiophene | N-Bromosuccinimide (NBS), CCl4 | 2-Bromo-3,4-difluorothiophene |

| 2 | 2-Bromo-3,4-difluorothiophene | N-Bromosuccinimide (NBS), CCl4 | 2,5-Dibromo-3,4-difluorothiophene |

| 3 | 2,5-Dibromo-3,4-difluorothiophene | 1. Mg, THF; 2. Sulfur; 3. H+ workup | This compound |

Considerations for Preparative Scale Synthesis and Yield Enhancement

Reaction Conditions: The optimization of reaction conditions is paramount for yield enhancement. For the bromination steps, factors such as the choice of brominating agent (e.g., NBS vs. liquid bromine), solvent, temperature, and reaction time need to be carefully controlled. beilstein-journals.org For instance, the use of a non-polar solvent like carbon tetrachloride can be effective, but its toxicity and environmental impact may necessitate the exploration of greener alternatives for large-scale production. The lithiation and subsequent quenching with sulfur to form the thiophenol is a highly exothermic process that requires strict temperature control, especially on a larger scale, to prevent side reactions and ensure safety. The use of flow chemistry reactors could be a viable strategy for managing exotherms and improving reaction control and safety in a scaled-up process.

Purification: The purification of the final product and intermediates is another critical aspect. On a laboratory scale, column chromatography is often employed, but this method is generally not practical for large-scale production due to the high solvent consumption and cost. Alternative purification techniques such as crystallization, distillation (if the compound is sufficiently volatile and stable), and extraction will need to be developed and optimized. The choice of solvent for crystallization is crucial for obtaining a high-purity product with a good recovery rate.

Table 3: Factors for Consideration in Preparative Scale Synthesis

| Factor | Key Considerations | Potential Solutions for Scale-Up |

| Safety | Exothermic reactions (lithiation), handling of bromine | Process automation, flow chemistry, robust cooling systems |

| Cost | Reagent and solvent costs, energy consumption | Use of less expensive reagents, solvent recycling, process intensification |

| Efficiency | Reaction time, number of synthetic steps, overall yield | Route scouting for shorter syntheses, optimization of each step for maximum yield |

| Purification | Impurity profile, product isolation | Development of crystallization or distillation methods, avoiding chromatography |

| Environmental Impact | Use of hazardous solvents and reagents, waste generation | Green chemistry approaches, use of safer solvents, waste minimization |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For a compound such as 2,5-Dibromo-3,4-difluorothiophenol, a combination of one-dimensional and two-dimensional NMR experiments would be required for a complete structural assignment.

Proton (¹H) and Carbon-13 (¹³C) NMR for Core Structural Analysis

¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their proximity to other nuclei. In this compound, two key proton signals would be anticipated: one for the thiol proton (-SH) and one for the aromatic proton (Ar-H). The chemical shift of the thiol proton can vary and is sensitive to solvent and concentration, while the aromatic proton's chemical shift would be influenced by the surrounding bromine and fluorine substituents.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. rsc.orgrsc.org For this compound, six distinct signals would be expected in the aromatic region of the ¹³C NMR spectrum, corresponding to the six carbon atoms of the benzene (B151609) ring. The chemical shifts of these carbons would be significantly affected by the attached substituents (Br, F, and SH). The carbons directly bonded to the electronegative fluorine atoms would exhibit large chemical shifts and would appear as doublets due to one-bond C-F coupling. Similarly, the carbons bonded to bromine would also have characteristic chemical shifts.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Nucleus | Hypothetical Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | 7.0 - 7.5 | d | J(H,F) ≈ 6-8 | Ar-H |

| ¹H | 3.5 - 4.5 | s | - | S-H |

| ¹³C | 150 - 160 | dd | ¹J(C,F) ≈ 240-260, ²J(C,F) ≈ 15-25 | C-F |

| ¹³C | 145 - 155 | dd | ¹J(C,F) ≈ 240-260, ²J(C,F) ≈ 15-25 | C-F |

| ¹³C | 125 - 135 | d | ³J(C,F) ≈ 3-5 | C-S |

| ¹³C | 115 - 125 | d | ²J(C,F) ≈ 20-25 | C-H |

| ¹³C | 105 - 115 | s | - | C-Br |

| ¹³C | 100 - 110 | s | - | C-Br |

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Characterization

¹⁹F NMR spectroscopy is a highly sensitive technique specifically used to analyze fluorine-containing compounds. For this compound, two distinct signals would be expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts of these fluorine atoms and their coupling constants (both H-F and F-F) would provide crucial information about their electronic environment and spatial arrangement.

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional NMR experiments are essential for unambiguously assigning the signals observed in the one-dimensional spectra.

COSY (Correlation Spectroscopy) would establish the correlation between coupled protons. In this case, it would primarily confirm the coupling between the aromatic proton and the adjacent fluorine atoms.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with the carbon to which it is directly attached. This would definitively link the aromatic proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds away. This would be instrumental in assigning the quaternary carbons, such as those bonded to bromine, fluorine, and the thiol group, by observing their long-range correlations with the aromatic proton.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. nih.gov For this compound, HRMS would provide an exact mass measurement with high accuracy. researchgate.netkuleuven.beresearchgate.net The presence of two bromine atoms would result in a characteristic isotopic pattern (M, M+2, M+4) in the mass spectrum, providing a clear signature for the presence of two bromine atoms in the molecule. This technique is crucial for confirming the molecular formula of a newly synthesized compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. rsc.orgacs.orgresearchgate.netbdu.ac.in

IR Spectroscopy : The IR spectrum of this compound would be expected to show characteristic absorption bands for the S-H stretch (around 2550-2600 cm⁻¹), C-S stretch, C-F stretches (typically in the 1000-1400 cm⁻¹ region), and C-Br stretches (in the lower frequency region). mdpi.com Aromatic C-H and C=C stretching vibrations would also be present.

Raman Spectroscopy : Raman spectroscopy would also reveal information about these vibrational modes, and due to different selection rules, it can sometimes detect vibrations that are weak or absent in the IR spectrum. acs.org The S-H stretch is often weak in the IR but can be more readily observed in the Raman spectrum.

Hypothetical Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) ** | Expected Raman Frequency (cm⁻¹) ** |

| Aromatic C-H Stretch | 3050 - 3150 | 3050 - 3150 |

| S-H Stretch | 2550 - 2600 (weak) | 2550 - 2600 (stronger) |

| Aromatic C=C Stretch | 1400 - 1600 | 1400 - 1600 |

| C-F Stretch | 1000 - 1400 | 1000 - 1400 |

| C-S Stretch | 600 - 800 | 600 - 800 |

| C-Br Stretch | 500 - 650 | 500 - 650 |

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Conformation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise measurements of bond lengths, bond angles, and torsion angles within the molecule. It would also reveal how the molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding (involving the thiol group) and halogen bonding. This technique is considered the gold standard for structural elucidation. nih.govmdpi.com

Chromatographic Methods for Purity Assessment and Separation (e.g., GC-MS, LC-MS)

The purity and separation of this compound, a highly functionalized organohalogen compound, are critical for its application in research and synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques employed for these purposes. These methods offer high resolution and sensitivity, enabling the detection and quantification of the target compound and any potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established technique for the analysis of volatile and thermally stable compounds like this compound. The sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which provides detailed structural information by analyzing the mass-to-charge ratio of the ionized molecules and their fragments.

Purity Assessment: For purity assessment, a dilute solution of the compound is injected into the GC-MS system. The resulting chromatogram will ideally show a single, sharp peak corresponding to this compound. The presence of other peaks would indicate impurities, which could include starting materials, by-products from synthesis, or degradation products. The relative area of each peak in the total ion chromatogram (TIC) can be used to estimate the purity of the sample.

Separation of Isomers: GC is particularly effective in separating isomers of halogenated aromatic compounds. The specific substitution pattern on the aromatic ring of this compound and its potential isomers will lead to differences in their retention times on the GC column, allowing for their effective separation and individual identification by the mass spectrometer.

Illustrative GC-MS Parameters for Analysis of this compound

| Parameter | Value |

| Gas Chromatograph | |

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Oven Program | Initial temp 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu |

| Ion Source Temp. | 230 °C |

| Transfer Line Temp. | 280 °C |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique that is particularly useful for compounds that are not sufficiently volatile or are thermally labile. In LC-MS, the sample is dissolved in a suitable solvent and pumped through a column packed with a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases. The eluent from the LC column is then introduced into the mass spectrometer for detection and identification.

Purity Assessment and Separation: Reversed-phase LC is a common mode used for the analysis of halogenated organic compounds. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of the target compound from any impurities. The high sensitivity of the mass spectrometer allows for the detection of trace-level impurities.

LC-MS/MS, or tandem mass spectrometry, can provide even greater selectivity and structural information. In this technique, a specific precursor ion from the first mass spectrometer is selected, fragmented, and the resulting product ions are analyzed in a second mass spectrometer. This is particularly useful for confirming the identity of the compound and for distinguishing it from co-eluting species.

Representative LC-MS Parameters for Analysis of this compound

| Parameter | Value |

| Liquid Chromatograph | |

| Column | C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), negative ion mode |

| Mass Range | 100-600 m/z |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 120 °C |

| Desolvation Temp. | 350 °C |

Reactivity Profiles and Mechanistic Investigations of 2,5 Dibromo 3,4 Difluorothiophenol

Reactions at the Halogen Centers

The presence of both bromine and fluorine atoms on the aromatic ring opens up possibilities for a range of substitution reactions, with the two halogens exhibiting different reactivities.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Sonogashira coupling with bromides)

The carbon-bromine bonds at the 2 and 5 positions of the thiophene (B33073) ring are prime candidates for metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: In a Suzuki coupling reaction, the dibrominated thiophenol would be reacted with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is anticipated that the bromine atoms would be selectively replaced, leaving the more inert fluorine atoms and the thiol group intact, provided the thiol is protected or a suitable base is used to prevent its interference. Studies on similar molecules, such as 2,5-dibromo-3-hexylthiophene, have shown successful mono- and di-arylation via Suzuki coupling. nih.govnih.gov For 2,5-Dibromo-3,4-difluorothiophenol, a stepwise reaction could potentially be achieved by carefully controlling the stoichiometry of the boronic acid and the reaction conditions, allowing for the synthesis of unsymmetrically substituted thiophenes.

Stille Coupling: The Stille reaction involves the coupling of the aryl bromide with an organotin reagent, again catalyzed by a palladium complex. This method is known for its tolerance of a wide range of functional groups. For instance, 2,5-dibromo-3,4-dinitrothiophene (B14878) is utilized in palladium-catalyzed Stille coupling to create conjugated thiophene oligomers. sigmaaldrich.comossila.com A similar reactivity would be expected for this compound, providing a pathway to introduce various organic moieties at the 2 and 5 positions.

Sonogashira Coupling: To form carbon-carbon triple bonds, the Sonogashira coupling reaction would be employed, reacting the dibrominated thiophenol with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is typically highly efficient for aryl bromides and would be expected to proceed readily at the C-Br bonds of the target molecule, enabling the synthesis of alkynyl-substituted thiophenols.

Table 1: Predicted Selectivity in Cross-Coupling Reactions

| Coupling Reaction | Reactive Site | Expected Product Type |

| Suzuki | C-Br | Aryl-substituted thiophenol |

| Stille | C-Br | Organo-substituted thiophenol |

| Sonogashira | C-Br | Alkynyl-substituted thiophenol |

This table is based on theoretical predictions and not on experimental data.

Nucleophilic Aromatic Substitution (SNAr) Pathways

The presence of two electron-withdrawing fluorine atoms on the thiophene ring could potentially activate the ring towards nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile replaces a leaving group on an aromatic ring. While aryl fluorides are generally more reactive than aryl bromides in SNAr, the specific substitution pattern and the nature of the nucleophile are critical. researchgate.net

It is plausible that under forcing conditions, a strong nucleophile could displace one of the fluorine atoms. However, the thiol group, being a potent nucleophile itself in its deprotonated form (thiophenolate), could lead to intermolecular side reactions. Therefore, protection of the thiol group would likely be necessary to achieve selective SNAr at the C-F positions. Research on the SNAr of polyfluoroarenes with various nucleophiles provides a basis for predicting such reactivity. beilstein-journals.orgnih.govresearchgate.net

Reactions Involving the Thiol Group

The thiol (-SH) group is a versatile functional group capable of undergoing a variety of transformations.

Oxidation Reactions to Disulfides and Sulfonic Acids

Thiophenols are readily oxidized. Mild oxidizing agents would be expected to convert this compound into the corresponding disulfide. This reaction typically proceeds via the formation of a thiyl radical intermediate.

Stronger oxidizing agents, such as hydrogen peroxide or potassium permanganate, would likely oxidize the thiol group further to a sulfonic acid (-SO3H). This transformation would significantly alter the electronic properties and solubility of the molecule.

Thiyl Radical Generation and Reactions (e.g., thiol-ene/yne additions)

The S-H bond of the thiol group can be homolytically cleaved to generate a thiyl radical. This can be achieved through photolysis, thermolysis, or by using a radical initiator. Thiyl radicals are known to participate in a variety of reactions, most notably thiol-ene and thiol-yne "click" reactions. In these reactions, the thiyl radical adds across a carbon-carbon double or triple bond, respectively, to form a new carbon-sulfur bond. This would allow for the facile attachment of the 2,5-Dibromo-3,4-difluorothiophenyl moiety to a wide range of unsaturated molecules.

Derivatization to Thioethers, Sulfonates, and other Sulfur-Containing Functional Groups

The thiol group is readily derivatized. Deprotonation with a base to form the thiophenolate anion, a strong nucleophile, would allow for reaction with electrophiles. For example, reaction with an alkyl halide would yield a thioether. Acylation with an acyl chloride or anhydride (B1165640) would produce a thioester. Furthermore, reaction with a sulfonyl chloride would lead to the formation of a thiosulfonate. These derivatizations would be useful for modifying the properties of the molecule or for introducing it into larger molecular frameworks.

Table 2: Predicted Reactions of the Thiol Group

| Reagent/Condition | Product Functional Group |

| Mild oxidant | Disulfide (-S-S-) |

| Strong oxidant | Sulfonic acid (-SO3H) |

| Radical initiator + alkene/alkyne | Thioether (-S-R) |

| Base + alkyl halide | Thioether (-S-R) |

| Base + acyl chloride | Thioester (-S-CO-R) |

| Base + sulfonyl chloride | Thiosulfonate (-S-SO2-R) |

This table is based on theoretical predictions and not on experimental data.

Electrophilic Aromatic Substitution on the Thiophene Ring (considering existing substituents)

The thiophene ring is inherently more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-donating nature of the sulfur atom, which can stabilize the cationic intermediate (sigma-complex). numberanalytics.comquora.com However, in the case of 2,5-Dibromo-3,4-difluorothiophene (B1646891), the ring is heavily substituted with electron-withdrawing halogen atoms, which significantly deactivates it towards electrophilic attack. organicchemistrytutor.comlumenlearning.comlibretexts.org Consequently, any EAS reaction would not involve the substitution of a hydrogen atom but rather the displacement of one of the existing halogen substituents.

Given that all positions on the 2,5-Dibromo-3,4-difluorothiophene ring are occupied, an electrophilic substitution would proceed via an ipso-substitution mechanism, where the electrophile attacks a carbon atom already bearing a substituent. The stability of the resulting Wheland intermediate and the strength of the carbon-halogen bond will determine which substituent is replaced. The C-Br bonds are longer and weaker than the C-F bonds, making the bromine atoms at the α-positions (2 and 5) the most likely leaving groups during an electrophilic attack. The α-positions of thiophene are inherently more reactive to electrophiles due to better stabilization of the positive charge in the intermediate across the sulfur atom. uoanbar.edu.iqresearchgate.net

Table 1: Directing Effects of Substituents on an Aromatic Ring

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Preference |

| -F | Strongly Electron-Withdrawing (-I) | Weakly Electron-Donating (+R) | Deactivating | Ortho, Para |

| -Br | Electron-Withdrawing (-I) | Weakly Electron-Donating (+R) | Deactivating | Ortho, Para |

| -SH | Weakly Electron-Withdrawing (-I) | Strongly Electron-Donating (+R) | Activating | Ortho, Para |

This table presents the general effects of these substituents on an aromatic ring. The thiol (-SH) group is included for comparative purposes, as per the note on the subject compound.

Exploration of Novel Reaction Pathways under Diverse Catalytic Systems

The presence of bromine atoms at the reactive 2- and 5-positions of the thiophene ring makes 2,5-Dibromo-3,4-difluorothiophene an ideal substrate for various transition metal-catalyzed cross-coupling reactions. These reactions offer powerful methods for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex, functionalized thiophene derivatives. nih.gov

Palladium-catalyzed reactions such as the Suzuki-Miyaura (using organoboron reagents), Stille (using organotin reagents), and Negishi (using organozinc reagents) couplings are particularly effective for the functionalization of halothiophenes. rwth-aachen.degoogle.comresearchgate.net The higher reactivity of the C-Br bond compared to the C-F bond, and the preferential reactivity of the α-positions of thiophene, allow for selective functionalization. It is often possible to achieve mono- or di-substitution by carefully controlling the reaction conditions, such as the stoichiometry of the coupling partner and the choice of catalyst and ligands. researchgate.net

Copper-catalyzed reactions also provide valuable pathways for the derivatization of brominated thiophenes, including the synthesis of aryl thiols and the formation of C-N bonds. rwth-aachen.deorganic-chemistry.org More recent advancements have explored photocatalytic systems and the use of heterogeneous catalysts, which can offer novel reactivity and improved sustainability. acs.orgacs.orgacs.org For instance, palladium on carbon (Pd/C) has been used for C-H arylation of benzo[b]thiophenes, showcasing reactivity beyond typical cross-coupling. acs.org

Table 2: Representative Catalytic Systems for the Functionalization of Brominated Thiophenes

| Reaction Type | Catalyst System | Coupling Partner | Product Type |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₃PO₄ | Arylboronic acid | 5-Aryl-2-bromo-3-hexylthiophene |

| Stille Coupling | PdCl₂(PPh₃)₂ | 2-(Tributylstannyl)thiophene | Dinitro-terthiophene |

| Negishi Coupling | Pd catalyst | Organozinc reagent | Biaryl compound |

| Copper-Catalyzed C-S Coupling | CuI, 1,2-ethanedithiol | Na₂S·9H₂O | Aryl thiol |

| Direct C-H Arylation | Pd/C, CuCl | Aryl chloride | C3-arylated benzo[b]thiophene |

| Photoredox Catalysis | Ir photocatalyst, Ni catalyst | Aryl chloride | α-oxy C(sp³)-H arylated ether |

This table summarizes findings from studies on various brominated thiophene derivatives to illustrate potential reaction pathways. researchgate.netorganic-chemistry.orgacs.orgossila.comucla.edu

Detailed Mechanistic Postulations and Experimental Verification

The reaction mechanisms for the transformation of 2,5-Dibromo-3,4-difluorothiophene are predicated on well-established principles of physical organic chemistry, supported by extensive experimental and computational studies on related systems.

For electrophilic aromatic substitution , the reaction would proceed through a cationic sigma-complex (a Wheland intermediate). The attack of an electrophile (E⁺) at one of the bromine-substituted α-carbons would lead to an intermediate where the positive charge is delocalized over the thiophene ring, including the sulfur atom. The resonance stabilization provided by the sulfur atom is a key reason for the preferential reactivity at the α-positions. numberanalytics.comuoanbar.edu.iq The subsequent loss of a bromonium ion (Br⁺) would regenerate the aromatic ring, completing the ipso-substitution. Experimental verification for such mechanisms often involves kinetic studies to determine rate laws and the influence of substituents, as well as computational chemistry to model the energies of possible intermediates and transition states. researchgate.netnih.gov

For palladium-catalyzed cross-coupling reactions , such as the Suzuki coupling, the mechanism is generally understood to follow a catalytic cycle involving the palladium catalyst in different oxidation states (typically Pd(0) and Pd(II)). youtube.comyoutube.com

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the thiophene ring, forming an organopalladium(II) complex.

Transmetalation: The organometallic coupling partner (e.g., an organoboron compound) transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) intermediate. This step often requires a base to activate the organoboron species.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond in the product and regenerating the Pd(0) catalyst, which can then re-enter the cycle.

Experimental evidence for this cycle comes from the isolation and characterization of intermediates, kinetic studies, and in situ spectroscopic monitoring of reactions. For instance, mechanistic studies on covalent organic frameworks have utilized kinetic measurements to understand polymerization processes that involve similar bond formations. researchgate.net Similarly, studies on the functionalization of benzo[b]thiophenes have used control experiments to rule out certain homogeneous reaction mechanisms. acs.org

Computational Chemistry and Theoretical Characterization

Applications of 2,5 Dibromo 3,4 Difluorothiophenol As a Synthetic Building Block

Role in the Synthesis of Functional Organic Materials and Polymers

The unique arrangement of electron-withdrawing fluorine and bromine atoms on the thiophenol ring suggests that 2,5-Dibromo-3,4-difluorothiophenol is a promising precursor for advanced functional organic materials. The presence of both reactive C-Br bonds and a nucleophilic thiol group allows for diverse chemical modifications, making it a valuable component in the design of novel polymers and π-conjugated systems.

Precursor for π-Conjugated Systems in Organic Electronics (e.g., OLEDs, OFETs)

The development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) relies on the synthesis of sophisticated π-conjugated molecules with tailored electronic properties. While direct studies on this compound are not widely reported, its structural relative, 2,5-dibromo-3,4-difluoro-thiophene, has been successfully employed as a solvent additive in the fabrication of efficient organic solar cells. rsc.org This analogue helps to mediate the morphology of the active layer, which is crucial for optimizing device performance by improving exciton dissociation, charge transport, and carrier recombination rates. rsc.org

Given the "like dissolves like" principle, the fluorinated and brominated core of this compound could be exploited in similar ways. Furthermore, the thiol (-SH) group offers a reactive handle for linking the molecule into larger conjugated systems through reactions like cross-coupling or condensation, which are fundamental to building the complex architectures required for OLED and OFET materials.

Monomer in the Construction of Polymer Semiconductors and Photovoltaic Materials

The bifunctional nature of this compound, with two bromine atoms suitable for cross-coupling reactions (such as Suzuki or Stille reactions), positions it as a key monomer for creating semiconducting polymers. These polymers are the cornerstone of organic photovoltaic (OPV) devices and other flexible electronics.

The general class of halogenated thiophenes is widely used to create polymers with desirable properties for organic electronics. rsc.org The incorporation of fluorine atoms is a well-established strategy to lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the resulting polymers. This tuning of electronic energy levels is critical for improving the efficiency and stability of organic solar cells.

Intermediate in the Synthesis of Complex Heterocyclic Scaffolds

The reactivity of the thiol group and the carbon-bromine bonds makes this compound a valuable intermediate for constructing more complex heterocyclic structures. The thiol group can readily undergo reactions such as alkylation, acylation, or condensation with various electrophiles. Simultaneously, the bromine atoms can be substituted via palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl or alkyl groups. This dual reactivity enables the synthesis of novel, highly functionalized polycyclic aromatic systems containing sulfur, which are of significant interest in medicinal chemistry and materials science.

Ligand Precursor in Homogeneous and Heterogeneous Catalysis

The thiol functionality is a common feature in ligands used for catalysis. The sulfur atom can coordinate effectively to a variety of transition metals, forming stable metal complexes. By modifying this compound, novel ligands can be designed. For example, the bromine atoms could be replaced with phosphine groups or other coordinating moieties to create bidentate or tridentate ligands. The electronic properties of such ligands would be heavily influenced by the electron-withdrawing difluorothiophenol backbone, potentially leading to catalysts with unique reactivity and selectivity in various organic transformations.

Development of Novel Organic Reagents and Chemical Probes

The distinct chemical handles on this compound allow for its development into specialized organic reagents. The thiol group can be used to attach the molecule to surfaces or biomolecules. The reactivity of the C-Br bonds can be harnessed to introduce reporter groups, such as fluorophores or spin labels. This makes the compound a potential platform for creating chemical probes designed for sensing, imaging, or assaying biological and chemical systems. The high degree of halogenation could also impart specific physical properties useful for these applications.

Future Research Directions and Uncharted Territory

Development of Green Chemistry Approaches for Synthesis

The future synthesis of 2,5-Dibromo-3,4-difluorothiophenol and its derivatives will increasingly necessitate the adoption of green chemistry principles to minimize environmental impact and enhance safety. Current synthetic routes for analogous polyhalogenated thiophenes often rely on harsh reagents and conditions, such as the use of fuming nitric and sulfuric acids for nitration researchgate.net. Future research should pivot towards more sustainable methodologies.

Key areas for development include:

Catalytic Systems: Shifting from stoichiometric reagents to catalytic amounts of less toxic metals for halogenation and other functionalization steps.

Alternative Solvents: Exploring the use of safer, renewable, or aqueous solvent systems to replace hazardous organic solvents like dichloromethane (B109758) and toluene. mdpi.com

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption, as demonstrated in the synthesis of other sulfur-containing heterocycles. mdpi.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, thereby reducing waste.

Exploration of Bio-orthogonal Reactivity and Bioconjugation Strategies

Bio-orthogonal chemistry involves reactions that can proceed within a living system without interfering with native biochemical processes. researchgate.net This field offers exciting prospects for this compound in areas like chemical biology and drug delivery. The thiol (-SH) group is a traditional handle for bioconjugation; however, its inherent reactivity with biological thiols like cysteine can limit its bio-orthogonality.

Future research should focus on:

Novel Ligation Strategies: Developing new bio-orthogonal reactions that specifically target the C-Br or C-F bonds of the thiophene (B33073) ring. Transition-metal-catalyzed reactions, such as those involving palladium, are being explored for their potential to be adapted for biological environments. researchgate.net

Triggerable Reactivity: Designing modifications to the thiol group that render it inert until activated by a specific biological cue or external trigger (e.g., light). This would allow for spatiotemporal control over conjugation.

Expanding the Toolkit: Investigating the compatibility of the dibromo-difluoro-thiophenol core with established bio-orthogonal reactions, such as strain-promoted azide-alkyne cycloadditions (SPAAC) or tetrazine ligations, after appropriate functionalization. researchgate.netnih.gov

Advanced Functionalization for Tailored Molecular Architectures

The true potential of this compound lies in its capacity to serve as a scaffold for complex, precisely designed molecules. The two bromine atoms are particularly valuable as they provide handles for sophisticated carbon-carbon bond-forming reactions.

Future work will likely concentrate on:

Selective Cross-Coupling: Mastering the selective and sequential functionalization of the two bromine atoms using powerful methods like Suzuki and Stille cross-coupling reactions. This would allow for the stepwise construction of asymmetric molecules with distinct functionalities at the 2- and 5-positions of the thiophene ring. Such techniques are well-established for other brominated thiophenes and could be adapted. sigmaaldrich.comresearchgate.net

Multicomponent Reactions: Designing one-pot reactions that utilize the multiple reactive sites on the molecule to rapidly build molecular complexity.

Derivatization of the Thiol and Fluoro Groups: Beyond the bromine atoms, exploring the chemistry of the thiol group (e.g., S-arylation, S-alkylation) and investigating potential nucleophilic substitution of the fluorine atoms under specific conditions to create a diverse library of derivatives.

Table 1: Potential Functionalization Strategies for this compound

| Reactive Site | Reaction Type | Potential Reagents | Purpose |

| C2-Br, C5-Br | Suzuki Coupling | Arylboronic acids, Pd catalyst | C-C bond formation, synthesis of conjugated polymers, pharmaceuticals. researchgate.net |

| C2-Br, C5-Br | Stille Coupling | Organostannanes, Pd catalyst | Creation of conjugated thiophene oligomers. sigmaaldrich.com |

| Thiol (-SH) | S-Alkylation/Arylation | Alkyl/Aryl halides | Attachment of side chains, modification of electronic properties. |

| Thiol (-SH) | Michael Addition | α,β-Unsaturated carbonyls | Bioconjugation, polymer synthesis. |

Integration with Machine Learning and AI for Predictive Chemical Design

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize molecular discovery. nih.govyoutube.com For a versatile scaffold like this compound, these computational tools can significantly accelerate research and development.

Future directions include:

Property Prediction: Utilizing ML and deep learning models to accurately predict the physicochemical, electronic, and biological properties of novel derivatives based on their structure. nih.govresearchgate.net This can guide experimental efforts towards molecules with the highest potential.

Generative Models: Employing generative AI to design entirely new molecules based on the thiophenol scaffold that are optimized for specific functions, such as drug candidates or materials for organic electronics. youtube.com

Synthesis Planning: Using AI-powered retrosynthesis tools to predict the most efficient and reliable synthetic routes to novel target molecules, helping to overcome synthetic challenges and improve yields. nih.govyoutube.com

Automated Discovery: Integrating AI-driven design with robotic synthesis platforms to create autonomous systems that can design, synthesize, and test new molecules in a closed loop, vastly accelerating the discovery process. nih.govyoutube.com

Table 2: Applications of AI/ML in Research on this compound Derivatives

| AI/ML Application | Objective | Potential Impact |

| Property Prediction | Forecast properties (e.g., solubility, toxicity, HOMO/LUMO levels) of virtual compounds. nih.govresearchgate.net | Prioritize synthesis of the most promising candidates, reducing wasted effort. |

| Generative Design | Create novel molecular structures with desired characteristics. youtube.com | Discover unconventional molecules for specific applications (e.g., therapeutics, materials). |

| Retrosynthesis | Propose optimal synthetic pathways to target molecules. nih.gov | Accelerate synthesis development and improve reaction efficiency. |

| Process Optimization | Analyze reaction data to identify optimal conditions (temperature, catalysts, etc.). youtube.com | Enhance reaction yields, purity, and sustainability. |

Addressing Synthetic Challenges and Enhancing Reaction Efficiency

Despite its potential, the synthesis and manipulation of this compound are not without challenges. The presence of multiple reactive sites requires exquisite control to achieve desired outcomes and avoid unwanted side reactions.

Future research must address:

Regioselectivity: Developing highly selective catalysts and reaction conditions to reliably functionalize one bromine atom in the presence of the other, as well as in the presence of the thiol group.

Protecting Group Strategies: Devising efficient strategies for protecting the thiol group during reactions targeting the C-Br bonds, followed by clean deprotection, to prevent side reactions like oxidation or unwanted coupling.

Reaction Optimization: Moving beyond traditional batch chemistry to continuous flow processes. Flow chemistry can offer superior control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety, and easier scalability.

Catalyst Development: Creating new catalysts specifically designed for polyhalogenated aromatic compounds that can operate under milder conditions with higher efficiency and selectivity, thereby reducing waste and energy consumption. nih.gov

Q & A

Basic: What are the common synthetic routes for preparing 2,5-Dibromo-3,4-difluorothiophenol?

Answer:

The synthesis typically involves sequential halogenation and fluorination of a thiophenol precursor. Bromination is achieved using brominating agents like bromine (Br₂) or N-bromosuccinimide (NBS) in a controlled environment, while fluorination employs reagents such as hydrogen fluoride (HF) or Selectfluor®. For example, similar thiophene derivatives (e.g., 2,5-Dibromo-3,4-dinitrothiophene) are synthesized via electrophilic substitution, where bromine atoms are introduced at the 2,5-positions, followed by nitration or fluorination at 3,4-positions . Precise stoichiometry and temperature control are critical to avoid over-halogenation and ensure regioselectivity. Characterization via / NMR and mass spectrometry is essential to confirm purity and substitution patterns .

Advanced: How can X-ray crystallography and SHELXL refinement be applied to determine the molecular structure of this compound?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving molecular geometry. Crystals are grown via slow solvent evaporation, and diffraction data are collected using synchrotron or laboratory X-ray sources. The SHELX suite (e.g., SHELXL) is used for refinement, leveraging its robust algorithms for handling heavy atoms (Br) and anisotropic displacement parameters. For example, the crystal structure of 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran (a structurally related compound) was refined using SHELXL, revealing bond lengths and angles with uncertainties < 0.01 Å . Challenges include mitigating disorder in flexible substituents and modeling weak interactions (e.g., C–H⋯Br contacts). Twinning and high Z′ values may require advanced SHELXD/SHELXE protocols for structure solution .

Advanced: What role does the bromine and fluorine substitution pattern play in the electronic properties of thiophene derivatives like this compound?

Answer:

Bromine (electron-withdrawing) and fluorine (high electronegativity) substituents synergistically lower the HOMO-LUMO gap, enhancing electron affinity and charge transport in conjugated systems. In this compound, the 2,5-bromine atoms stabilize the thiophene ring via inductive effects, while 3,4-fluorine substituents increase planarity through steric minimization, facilitating π-π stacking. Similar derivatives (e.g., 2,5-Dibromo-3,4-dinitrothiophene) exhibit broad absorption spectra (300–800 nm) and high electron mobility, making them suitable for organic photovoltaics (OPVs) and thin-film transistors . Density functional theory (DFT) calculations are recommended to quantify substituent effects on frontier molecular orbitals .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy : NMR identifies aromatic protons and coupling patterns, while NMR confirms fluorination (δ ~ -110 to -150 ppm for aryl-F). NMR resolves carbon environments, with deshielding observed near electronegative substituents.

- Mass Spectrometry : High-resolution MS (HRMS) using ESI or MALDI confirms molecular weight and isotopic patterns (e.g., / doublets).

- IR Spectroscopy : Stretching vibrations for C–Br (~550 cm⁻¹) and C–F (~1200 cm⁻¹) validate substitution.

Cross-validation with elemental analysis (C, H, Br, F) ensures stoichiometric accuracy .

Advanced: How can this compound be utilized as a monomer in conductive polymer synthesis?

Answer:

This compound serves as a precursor for π-conjugated polymers via cross-coupling reactions (e.g., Suzuki, Stille). For example, 2,5-Dibromo-3,4-bis(hexyloxy)thiophene undergoes Grignard metathesis polymerization (GRIM) to yield regioregular poly(3,4-alkylthiophene) with controlled molecular weights (~20–50 kDa) and low polydispersity (<1.5) . The bromine atoms facilitate Pd-catalyzed coupling, while fluorine enhances oxidative stability. Applications include organic field-effect transistors (OFETs) with hole mobilities > 0.1 cm²/V·s and OPVs with power conversion efficiencies (PCE) > 8% . Post-polymerization functionalization (e.g., thiol-ene "click" chemistry) can introduce side-chain modifications for solubility tuning .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and a lab coat. Conduct reactions in a fume hood to avoid inhalation of volatile bromine/fluorine byproducts.

- Waste Disposal : Halogenated waste must be segregated and treated with neutralizing agents (e.g., sodium bicarbonate) before disposal.

- Storage : Store under inert gas (Ar/N₂) at -20°C to prevent degradation. Light-sensitive compounds require amber glassware .

Advanced: How do non-covalent interactions (e.g., halogen bonding) influence the solid-state packing of this compound?

Answer:

Br⋯Br (3.3–3.5 Å) and F⋯H–C (2.6–3.0 Å) interactions dominate packing, as observed in 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran. Halogen bonding directs 1D chain formation, while C–H⋯F interactions stabilize layered architectures. SCXRD reveals these motifs contribute to high melting points (>200°C) and low solubility in apolar solvents. Hirshfeld surface analysis quantifies interaction contributions (e.g., Br⋯Br ~15% in similar crystals) . Computational tools like CrystalExplorer® aid in visualizing and quantifying these interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.